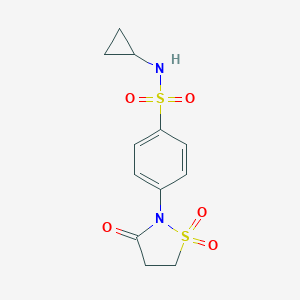
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide, also known as MTSET, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that has been used to modify proteins and study their function. MTSET has been used in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that can react with cysteine residues in proteins. The reaction between N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide and cysteine residues can lead to the formation of a covalent bond, which can lead to changes in protein function. The exact mechanism of action of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide depends on the specific protein being studied.
Biochemische Und Physiologische Effekte
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can have a variety of biochemical and physiological effects depending on the protein being studied. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can modify the function of ion channels and transporters, which can lead to changes in cellular signaling and metabolism. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also modify the function of enzymes, which can lead to changes in cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate biological membranes. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is also a reversible inhibitor, which allows for the study of protein function under different conditions. However, there are also limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can react with other amino acid residues besides cysteine, which can lead to non-specific effects. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can also be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in scientific research. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be used to study the role of specific cysteine residues in protein function in vivo. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could also be used to study the role of specific amino acid residues in protein function in different cellular environments. Additionally, new derivatives of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide could be synthesized to improve its specificity and reduce non-specific effects.
Conclusion
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide is a sulfhydryl-reactive compound that has been widely used in scientific research. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has a variety of biochemical and physiological effects depending on the protein being studied. While there are limitations to the use of N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide in lab experiments, it has several advantages and offers several future directions for scientific research.
Synthesemethoden
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide can be synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride. The second step involves the reaction of 4-methoxyphenylacetyl chloride with methylamine to form N-methyl-4-methoxyphenylacetamide. The third step involves the reaction of N-methyl-4-methoxyphenylacetamide with sulfur trioxide to form N-methyl-4-methoxyphenylsulfonylacetamide. The final step involves the reduction of N-methyl-4-methoxyphenylsulfonylacetamide with hydrogen gas to form N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, including ion channels and transporters. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has been used to modify cysteine residues in proteins, which can lead to changes in protein function. N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide has also been used to study the role of specific amino acid residues in protein function.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-N-methyltetrahydro-3-thiophenesulfonamide 1,1-dioxide |
|---|---|
Molekularformel |
C12H17NO5S2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N-methyl-1,1-dioxothiolane-3-sulfonamide |
InChI |
InChI=1S/C12H17NO5S2/c1-13(10-3-5-11(18-2)6-4-10)20(16,17)12-7-8-19(14,15)9-12/h3-6,12H,7-9H2,1-2H3 |
InChI-Schlüssel |
LNUJXALNSHXLDX-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
Kanonische SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)

![2-{1,1-dioxido-4-[2-oxo-2-(3-toluidino)ethyl]tetrahydro-3-thienyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B241001.png)

![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)